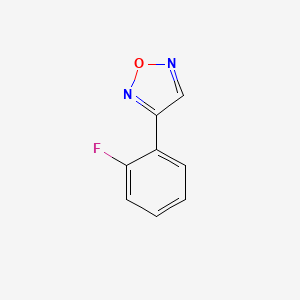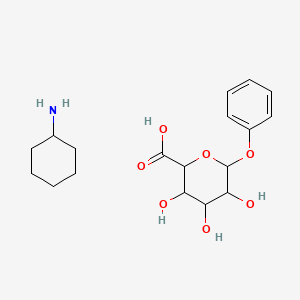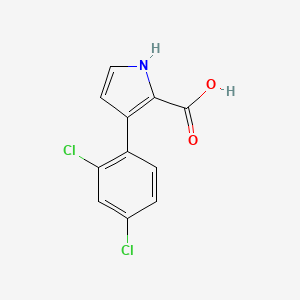
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where 2,4-dichlorobenzaldehyde is reacted with N-methylformanilide and phosphorus oxychloride to form the corresponding 2,4-dichlorophenylpyrrole intermediate. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
2,4-Dichlorophenoxyacetic Acid: Contains a phenoxyacetic acid group instead of a pyrrole ring.
3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with a single chlorine substitution.
Uniqueness
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the combination of its dichlorophenyl and pyrrole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7Cl2NO2 |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(9(13)5-6)8-3-4-14-10(8)11(15)16/h1-5,14H,(H,15,16) |
InChI-Schlüssel |
ZNHOHWZKLGVIBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


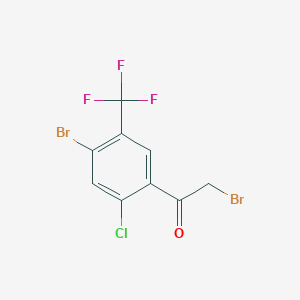

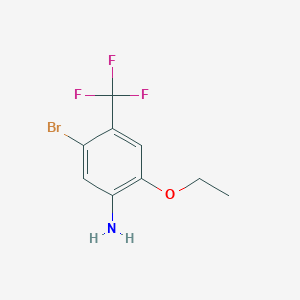
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
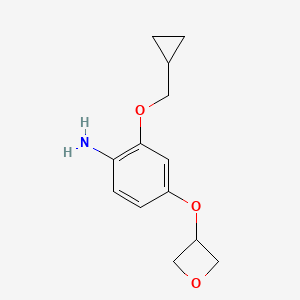
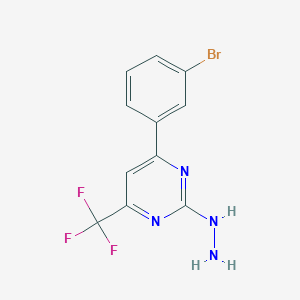

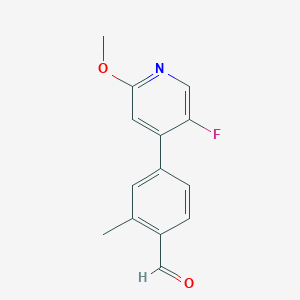
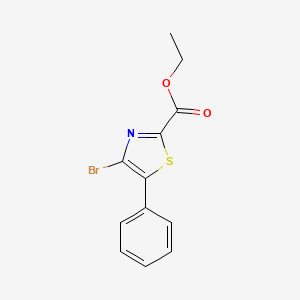
![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
